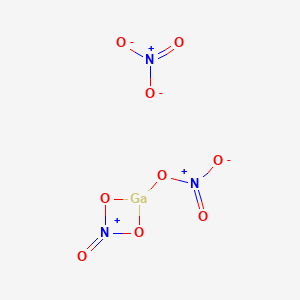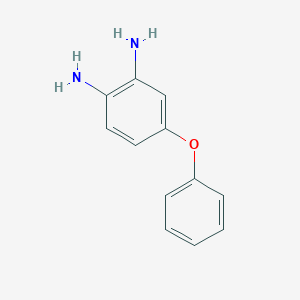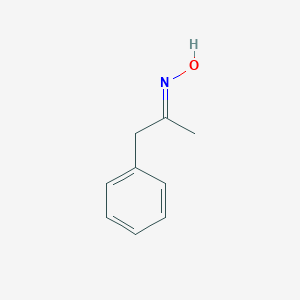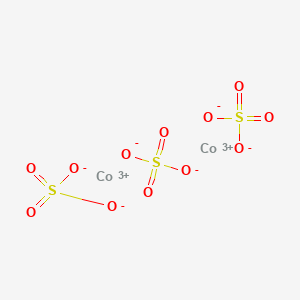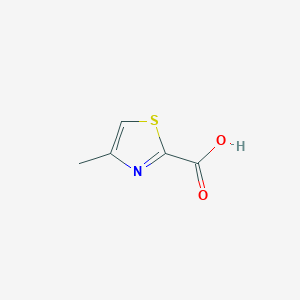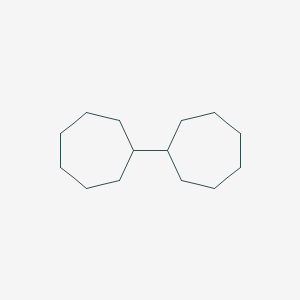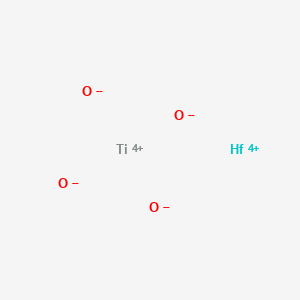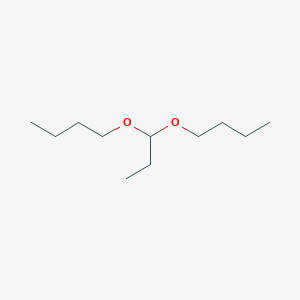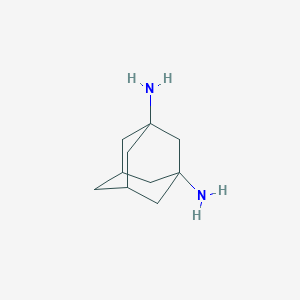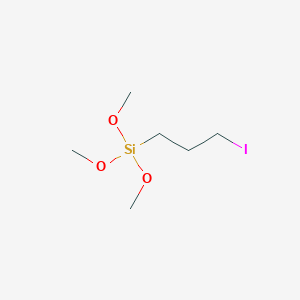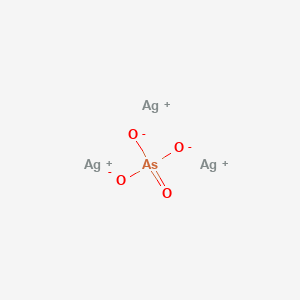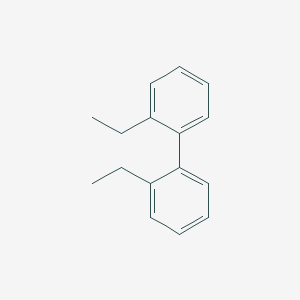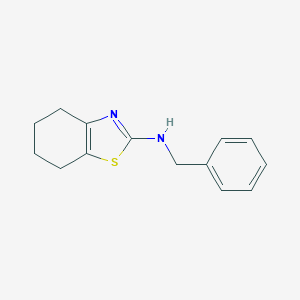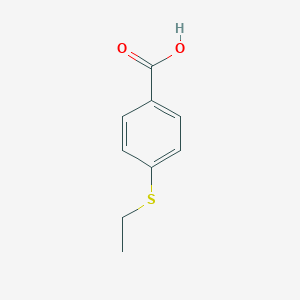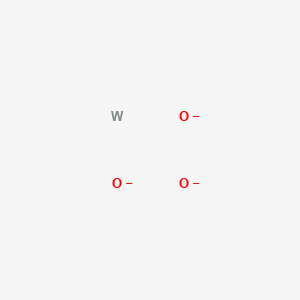
Tungsten oxide (W2O5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten oxide (W2O5) is a chemical compound that is widely used in various scientific research applications. It is a yellowish-white powder that is insoluble in water and has a high melting point. Tungsten oxide is a versatile material that has many potential applications in fields such as materials science, chemistry, and biomedicine.
作用機序
The mechanism of action of tungsten oxide depends on its specific application. For example, as a photocatalyst, tungsten oxide absorbs light energy and uses it to split water into hydrogen and oxygen. As a gas sensor, tungsten oxide interacts with gas molecules to produce an electrical signal that can be measured. As an electrode material, tungsten oxide can store and release ions to produce a change in color or opacity.
生化学的および生理学的効果
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that tungsten oxide nanoparticles may have toxic effects on cells and tissues, and may cause oxidative stress and inflammation.
実験室実験の利点と制限
Tungsten oxide has several advantages for use in lab experiments, including its stability at high temperatures and its ability to catalyze a wide range of chemical reactions. However, tungsten oxide nanoparticles can be difficult to synthesize and control, and their toxicity may limit their use in some applications.
将来の方向性
There are many potential future directions for research on tungsten oxide, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its potential applications in fields such as energy storage, drug delivery, and biomedicine. Additionally, further research is needed to understand the mechanism of action of tungsten oxide in various applications, and to optimize its performance for specific uses.
合成法
Tungsten oxide can be synthesized using various methods, including chemical vapor deposition, thermal decomposition, and sol-gel techniques. Chemical vapor deposition involves the reaction of a tungsten precursor with a reducing gas in a high-temperature environment. Thermal decomposition involves the heating of a tungsten compound to a high temperature to produce tungsten oxide. Sol-gel techniques involve the hydrolysis and condensation of tungsten-containing precursors in a solution to form a gel, which is then dried and calcined to produce tungsten oxide.
科学的研究の応用
Tungsten oxide has many scientific research applications, including its use as a catalyst in chemical reactions, as a gas sensor, as an electrode material in electrochromic devices, and as a photocatalyst for water splitting. It is also used in the production of tungsten metal and tungsten carbide.
特性
CAS番号 |
12608-26-3 |
|---|---|
製品名 |
Tungsten oxide (W2O5) |
分子式 |
O3W-6 |
分子量 |
231.8 g/mol |
IUPAC名 |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChIキー |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
正規SMILES |
[O-2].[O-2].[O-2].[W] |
その他のCAS番号 |
12608-26-3 39318-18-8 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



